3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid

Vue d'ensemble

Description

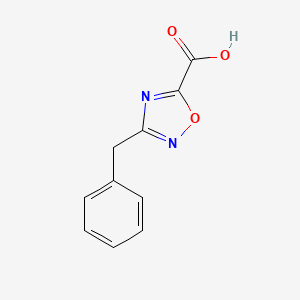

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the oxadiazole ring, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through process engineering and reaction condition adjustments .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Substitution: The benzyl group can undergo substitution reactions, introducing different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, as promising anticancer agents. The structural modifications of these compounds have led to the discovery of several derivatives with notable cytotoxic activities against various cancer cell lines.

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole unit have been shown to induce apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 3 and 5 positions have demonstrated enhanced potency against human colon adenocarcinoma and other cancer types .

-

Case Studies :

- A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their efficacy against a panel of eight cancer cell lines. Some compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .

- Another investigation identified a series of substituted oxadiazoles that showed significant activity against various cancer models, with IC50 values indicating their effectiveness compared to reference drugs like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Modifications to this compound have resulted in analogues that effectively target gastrointestinal pathogens.

- Target Pathogens : Modified oxadiazoles have shown activity against challenging pathogens such as Clostridioides difficile and multidrug-resistant strains of Enterococcus faecium. These compounds were designed to be poorly permeable to enhance their targeting capabilities within the gastrointestinal tract .

- Research Findings : A study reported that certain analogues exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. These findings suggest that further optimization could lead to effective treatments for antibiotic-resistant infections .

Antihypertensive and Antiviral Properties

Beyond anticancer and antimicrobial applications, some derivatives of 1,2,4-oxadiazoles have been investigated for their antihypertensive and antiviral properties.

- Antihypertensive Activity : Certain oxadiazole derivatives have demonstrated significant antihypertensive effects in pharmacological tests on animal models. These compounds are believed to act through various mechanisms involving vasodilation and modulation of blood pressure-regulating pathways .

- Antiviral Effects : Research has indicated that some oxadiazole compounds exhibit antiviral activity against viruses such as influenza B. The ability of these compounds to inhibit viral replication presents a potential avenue for developing new antiviral therapies .

Synthesis and Functionalization

The synthesis of this compound has been a focus for researchers aiming to create more effective derivatives.

- Synthetic Strategies : Various synthetic approaches have been developed to streamline the production of these compounds while allowing for functionalization at multiple sites on the oxadiazole ring. This flexibility enables the exploration of structure-activity relationships (SAR) that can lead to enhanced biological properties .

Mécanisme D'action

The mechanism of action of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.

Pathways: It may modulate signaling pathways related to inflammation and microbial infection, contributing to its therapeutic effects

Comparaison Avec Des Composés Similaires

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison: 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzyl group, which enhances its biological activity and chemical stability compared to other oxadiazole derivatives .

Activité Biologique

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Target Interactions

The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to inhibit specific bacterial enzymes, contributing to its antibacterial properties. The primary mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes disrupts their function.

- Pathway Interference : It affects biochemical pathways related to bacterial virulence, such as quorum sensing and flagellar assembly.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antibacterial : Effective against various bacterial strains by disrupting their growth mechanisms.

- Antifungal : Demonstrates potential in inhibiting fungal growth.

- Antiviral : Shows activity against certain viral infections.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines, including human breast adenocarcinoma (MCF-7) and others .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in vitro:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 15.63 | Cytotoxic |

| HeLa | 20.00 | Cytotoxic |

| PANC-1 | 10.00 | Cytotoxic |

These values indicate that this compound has significant cytotoxic activity against various cancer cell lines .

In Vivo Studies

In animal models, the compound has demonstrated:

- Anti-inflammatory Effects : At low doses, it reduces inflammation markers.

- Tumor Growth Inhibition : It has been noted to inhibit tumor growth in xenograft models.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Metabolic Stability : The compound is stable in metabolic processes with a half-life conducive for therapeutic applications.

- Distribution : It is distributed effectively in tissues due to favorable binding properties .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZTKSCBCMNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.